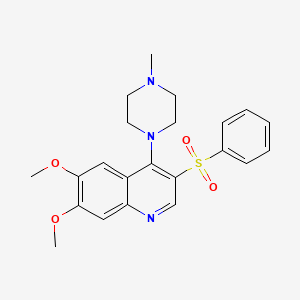

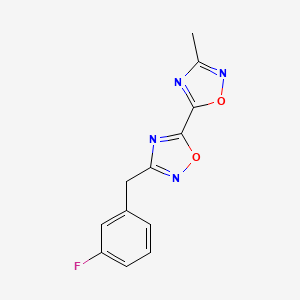

2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives with potential biological activities, which can provide insights into the chemical behavior and properties of similar compounds. For instance, acetamide derivatives have been synthesized and evaluated for their opioid kappa agonist properties , anticonvulsant activity , antioxidant properties , and antimicrobial, antidepressant, and anticonvulsant activities . These studies suggest that acetamide derivatives can be tailored for specific biological activities by modifying their molecular structures.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves condensation reactions. For example, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized using variously substituted amino acids to introduce different alkyl and aryl substituents . Another study synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These methods highlight the versatility of acetamide chemistry in generating a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The studies provided indicate that the presence of specific substituents and their configuration can significantly affect the activity of the compounds. For instance, the introduction of substituted-aryl groups at specific positions resulted in potent opioid kappa agonist compounds . Similarly, the attachment of halogens at appropriate positions in the phenyl ring was found to enhance the antioxidant activity of the synthesized compounds . These findings underscore the importance of molecular structure in determining the biological properties of acetamide derivatives.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The papers suggest that the presence of certain substituents can enable interactions with biological targets, such as opioid receptors or voltage-gated sodium channels . Additionally, the antioxidant activity of certain acetamide derivatives is attributed to their ability to donate electrons or scavenge free radicals, as indicated by their performance in FRAP and DPPH assays .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide," they do provide insights into the properties of related compounds. For example, the crystal structure of an acetamide derivative revealed intermolecular hydrogen bonding and aromatic π-π stacking interactions, which can influence the compound's solubility and stability . The presence of halogen contacts in the crystal structure can also affect the melting point and other physical properties . These studies illustrate how the physical and chemical properties of acetamide derivatives are closely related to their molecular structures and substituents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

- A study by Behbehani et al. (2011) focused on the synthesis of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their antimicrobial activities. The compounds demonstrated promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast (Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).

- Darwish et al. (2014) aimed for the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. The synthesized compounds showed promising antibacterial and antifungal activities (Darwish, E. A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).

Pharmacological Evaluation

- Pukhalskaya et al. (2010) prepared substituted N-(silatran-1-ylmethyl)acetamides, demonstrating partial muscarinic agonist activity, mimicking the effect of acetylcholine by binding directly to cholinoreceptors of ileal smooth muscle (Pukhalskaya, E. P. Kramarova, L. Kozaeva, A. Korlyukov, A. G. Shipov, S. Bylikin, V. V. Negrebetsky, G. V. Poryadin, Y. I. Baukov, 2010).

Antioxidant Properties

- Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, evaluating their antioxidant activity. The study revealed considerable antioxidant activity, comparable to standards, highlighting their potential as new antioxidant agents (Gopi, M. Dhanaraju, 2020).

Antiproliferative Agents

- George et al. (2013) prepared 4'-aryl-3-(arylmethylidene)-1″-[(cyclic-amino)methylene]-1'-methyl-dispiro[cyclohexane-1,3'-pyrrolidine-2',3″-[3H]indole]-2,2″(1″H)-diones, showing mild antitumor properties against various human tumor cell lines. The study indicates the potential of these compounds as antiproliferative agents (George, N. S. Ismail, J. Stawinski, A. S. Girgis, 2013).

Eigenschaften

IUPAC Name |

N-(4-methylidenecyclohexyl)-2-(1-methylindol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-13-7-9-15(10-8-13)19-18(21)11-14-12-20(2)17-6-4-3-5-16(14)17/h3-6,12,15H,1,7-11H2,2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPVOXGTCYVNSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCC(=C)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B3017491.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017492.png)

![2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B3017494.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![1,4,5,7-Tetrahydrothiopyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3017506.png)